An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenylboronic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenylboronic acid: Properties, Synthesis, and Applications
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of reagents available, substituted phenylboronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)phenylboronic acid, a key reagent valued for the unique electronic properties conferred by its substituents. We will delve into its chemical properties, discuss its synthesis and reactivity with field-proven insights, and provide detailed protocols for its application, particularly in the robust Suzuki-Miyaura coupling reaction.
Core Chemical and Physical Properties
4-Chloro-2-(trifluoromethyl)phenylboronic acid, with the CAS number 313545-41-4, is a white to off-white crystalline solid.[1][2] Its structure, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts a unique electronic character that influences its reactivity and the properties of the molecules it helps to create. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the Lewis acidity of the boronic acid and can significantly impact the biological activity and physicochemical properties, such as lipophilicity and metabolic stability, of resulting compounds.[2]
| Property | Value | Source(s) |
| CAS Number | 313545-41-4 | [1] |
| Molecular Formula | C₇H₅BClF₃O₂ | [1] |
| Molecular Weight | 224.37 g/mol | [1] |
| Melting Point | 182 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically 97-105% (by titration) | [1][2] |
| Storage | Room Temperature | [1][3] |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and trifluoromethyl substituents. The acidic protons of the boronic acid group (B(OH)₂) may appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: A strong singlet is expected for the -CF₃ group.
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¹¹B NMR: The boron NMR spectrum should show a signal characteristic of a tricoordinate boronic acid.[4]
Synthesis of 4-Chloro-2-(trifluoromethyl)phenylboronic acid: A Methodological Approach
A definitive, published, step-by-step synthesis for 4-Chloro-2-(trifluoromethyl)phenylboronic acid is not readily found in the searched literature. However, a robust and widely used method for the synthesis of structurally similar arylboronic acids is through ortho-lithiation of a suitable precursor followed by quenching with a trialkyl borate. A detailed protocol for the synthesis of the closely related 4-chloro-2-fluorophenylboronic acid provides a strong and reliable template that can be adapted for the synthesis of the target compound.[1] The starting material for this proposed synthesis would be 1-bromo-4-chloro-2-(trifluoromethyl)benzene.
Proposed Synthetic Workflow:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the coupling of an aryl halide with 4-Chloro-2-(trifluoromethyl)phenylboronic acid.
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), 4-Chloro-2-(trifluoromethyl)phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition and Degassing: Add a suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). Degas the reaction mixture by bubbling argon through it for 15-20 minutes. Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.
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Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-2-(trifluoromethyl)phenylboronic acid.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. [5]* Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-(trifluoromethyl)phenylboronic acid is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both chloro and trifluoromethyl substituents, make it a powerful tool for the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of its chemical properties, a robust methodology for its synthesis, and a detailed protocol for its application. By understanding the principles and techniques outlined herein, researchers can effectively leverage this reagent to advance their synthetic endeavors in drug discovery, agrochemicals, and materials science.
References
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Core. Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Available from: [Link]
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Serafin, M., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021; 26(7):2021. Available from: [Link]
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PubChem. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. Available from: [Link]
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 313545-41-4・4-Chloro-2-(trifluoromethyl)phenylboronic Acid・328-99861・324-99863[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
